JTV-519 was initially synthesized to explore its effects on calcium handling in cardiac cells. It is classified as a calcium channel blocker and is noted for its ability to stabilize the closed conformation of ryanodine receptors, thereby reducing calcium leakage into the cytosol during diastole. The compound has been studied extensively in animal models, although human clinical trials are still pending .
The synthesis of JTV-519 hemifumarate involves several key steps that focus on constructing the benzothiazepine core structure. The synthesis can be summarized as follows:
JTV-519 hemifumarate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it exhibits a molecular weight of approximately 540.67 g/mol.
The compound's three-dimensional conformation allows for effective binding to RyR2, stabilizing it in a closed state and preventing unwanted calcium release .
JTV-519 participates in several critical chemical reactions that underpin its mechanism of action:
The mechanism of action of JTV-519 is primarily centered around its interaction with ryanodine receptors:
JTV-519 hemifumarate possesses several important physical and chemical properties:
These properties are vital for ensuring consistent performance in laboratory settings and potential therapeutic applications.
JTV-519 hemifumarate has several promising applications in scientific research and medicine:
JTV-519 hemifumarate stabilizes the closed conformation of Ryanodine Receptor 2 by enhancing interdomain interactions between the N-terminal and central domains. This "zipping" mechanism increases the energy barrier required for channel opening, thereby reducing pathological calcium leakage. In failing hearts, Ryanodine Receptor 2 mutations cause "unzipping," lowering the activation threshold and increasing open probability. JTV-519 hemifumarate reverses this defect by restoring the tight association between these domains, as demonstrated by fluorescent conformational probes like methylcoumarin acetamide. These probes revealed accelerated structural transitions toward the closed state upon JTV-519 hemifumarate application, correlating with improved calcium release kinetics in sarcoplasmic reticulum vesicles from heart failure models [2] [3].
Table 1: Conformational Stabilization Mechanisms of JTV-519 Hemifumarate
Target Mechanism | Effect of JTV-519 | Experimental Evidence |
---|---|---|
Domain zipping | Enhanced N-terminal/central domain interaction | Increased energy barrier for channel opening |
Mutation-induced unzipping | Restoration of interdomain stability | Normalized activation threshold in mutant Ryanodine Receptor 2 |
Fluorescent probe dynamics | Accelerated transition to closed conformation | Methylcoumarin acetamide fluorescence kinetics |
The stability of Ryanodine Receptor 2's closed state is governed by allosteric coupling between discrete domains. Mutations linked to catecholaminergic polymorphic ventricular tachycardia (e.g., N4104K) localize to three critical regions that disrupt domain-domain interactions. JTV-519 hemifumarate directly binds to Ryanodine Receptor 2, reinforcing these weakened interfaces without requiring accessory proteins. This binding imposes conformational constraints that limit flexing motions during diastolic periods, effectively decreasing open probability. Single-channel recordings confirm reduced open durations and increased mean closed times, demonstrating tighter control of gating transitions. Notably, this occurs independently of FK506 binding protein 12.6 (calstabin2) association, as shown in FK506-treated cardiomyocytes where JTV-519 hemifumarate retains efficacy [2] [3] [9].
JTV-519 hemifumarate suppresses calcium leak under conditions of calcium overload without altering Calcium/Calmodulin-Dependent Kinase II activity or Ser2814 phosphorylation status. In ouabain-treated cardiomyocytes, which induce sarcoplasmic reticulum calcium leak via sodium-calcium exchanger-driven calcium overload, JTV-519 hemifumarate (1 µM) reduced spark frequency by 58% ± 7% without affecting phosphorylated Ser2814 levels. This demonstrates its capacity to directly modulate channel sensitivity to luminal calcium independent of phosphorylation. The compound decouples calcium-dependent inactivation from phosphorylation cascades, allowing diastolic closure even when Calcium/Calmodulin-Dependent Kinase II remains activated. This property is critical for arrhythmia suppression during acute stress where kinase inhibition may be incomplete [4] [8].
Controversy exists regarding calstabin2's role in JTV-519 hemifumarate's mechanism. Early studies proposed it enhances calstabin2 binding to phosphorylated Ryanodine Receptor 2. However, key evidence shows JTV-519 hemifumarate suppresses calcium sparks in calstabin2-deficient systems:
These findings establish that calstabin2 association is dispensable for JTV-519 hemifumarate's core channel-stabilizing activity. Instead, it directly modifies Ryanodine Receptor 2 gating kinetics, reducing open probability at diastolic calcium concentrations (50–100 nM). This reconciles conflicting models by demonstrating compound binding suffices for stabilization, while calstabin2 may augment efficacy in specific contexts [2] [3] [9].
JTV-519 hemifumarate preferentially suppresses aberrant calcium release events during diastole without impairing systolic excitation-contraction coupling. At 1 µM, it reduces spark frequency by 62% ± 9% in calcium-overloaded cardiomyocytes while maintaining systolic transient amplitude. This frequency reduction stems from increased refractory periods between individual spark events and decreased cluster sizes of active ryanodine receptors. Importantly, wave propagation velocity remains unchanged, indicating unaltered calcium diffusion properties. The compound's selectivity for diastolic events arises from stronger stabilization effects at low cytosolic calcium concentrations, preventing premature channel activation during relaxation phases. This underlies its antiarrhythmic action, as reduced spark frequency diminishes delayed afterdepolarization incidence [2] [4] [8].
Table 2: Effects of JTV-519 Hemifumarate on Calcium Leak Parameters
Parameter | Change with JTV-519 | Functional Consequence |
---|---|---|
Spark frequency | ↓ 58–62% | Reduced delayed afterdepolarizations |
Wave incidence | ↓ 73% ± 8% | Suppressed triggered arrhythmias |
Sarcoplasmic reticulum load | Slight decrease | Compensatory for reduced leak |
Fractional calcium release | Unchanged | Preserved contractility |
Wave velocity | Unchanged | Unaltered calcium diffusion |
JTV-519 hemifumarate raises the threshold for store overload-induced calcium release, preventing uncontrolled calcium waves at high sarcoplasmic reticulum loads. In metabolic syndrome models, where hyperadrenergic states increase sarcoplasmic reticulum calcium content by 35% ± 6%, the compound reduces store overload-induced calcium release episodes by 73% ± 8%. This occurs via increased luminal calcium tolerance—channels require higher sarcoplasmic reticulum calcium concentrations to activate. Biophysically, this manifests as a rightward shift in the calcium dependence of channel activation. The stabilization of interdomain interactions (Section 1.1.1) underlies this effect, as "zipped" domains resist luminal calcium-sensing domain perturbations. Consequently, JTV-519 hemifumarate protects against calcium-triggered arrhythmias in conditions like catecholaminergic polymorphic ventricular tachycardia and heart failure, where sarcoplasmic reticulum overload is prevalent [2] [3] [4].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3